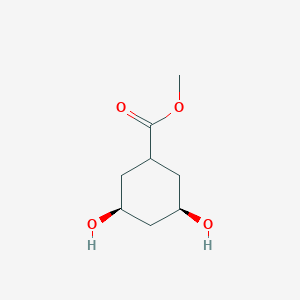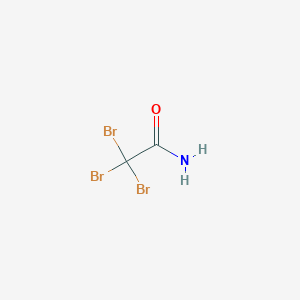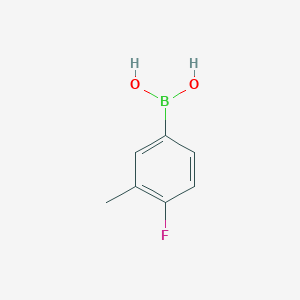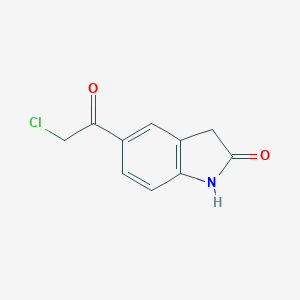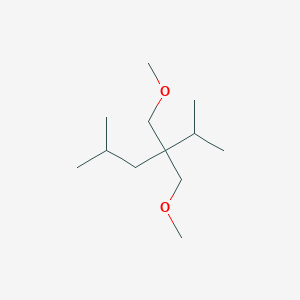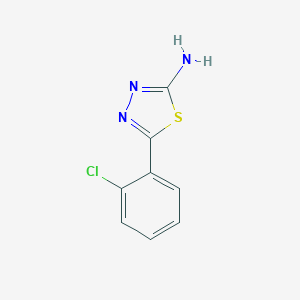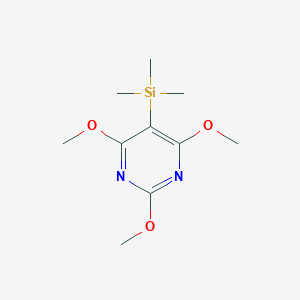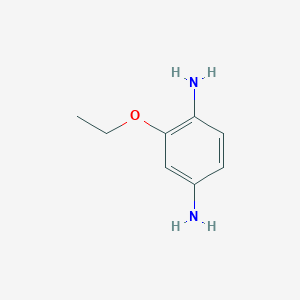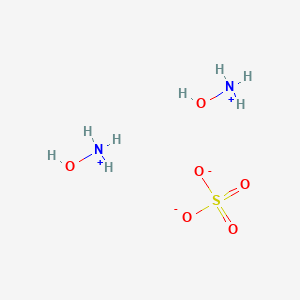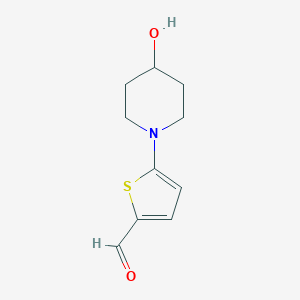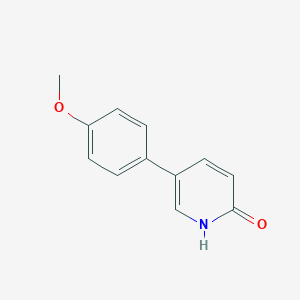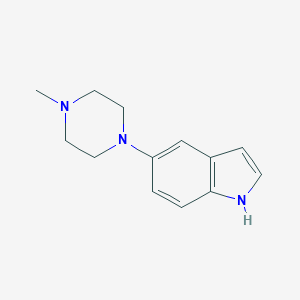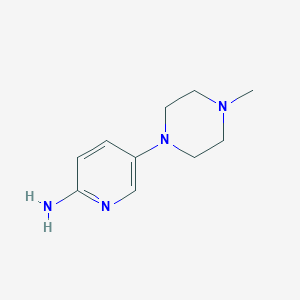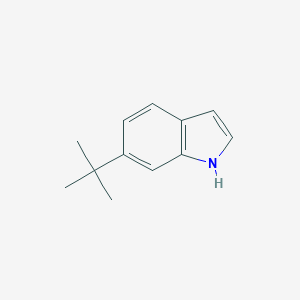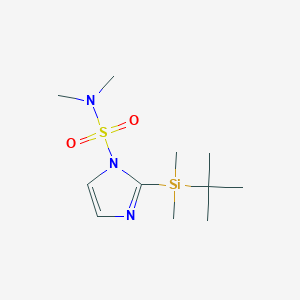
2-(叔丁基二甲基甲硅烷基)-N,N-二甲基-1H-咪唑-1-磺酰胺
描述
The compound 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various chemical compounds, including pharmaceuticals and pesticides. Sulfonamides are known for their diverse chemical and biological activities.
Synthesis Analysis
The synthesis of tert-butylsulfonamide derivatives has been explored in the context of catalytic reactions. The N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound behaves similarly to Chloramine-T in these reactions, and the sulfonyl-nitrogen bond in the product can be cleaved under mild acidic conditions to liberate the amino group .
Molecular Structure Analysis
In related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate strong interactions between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom . Although this does not directly describe the molecular structure of 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, it provides insight into the potential structural characteristics of sulfonamide derivatives.
Chemical Reactions Analysis
The tert-butylsulfonamide group has been shown to be a versatile moiety in chemical reactions, particularly in the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids. These derivatives can be prepared in a single reaction and analyzed by gas chromatography-mass spectrometry, confirming the structures of the amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylsulfonamide derivatives can be inferred from the analysis of similar compounds. For instance, the gas chromatographic method allows for the assay of aliphatic and aromatic sulphonates as their tert.-butyldimethylsilyl derivatives. The tert.-butyldimethylsilylation of sulphonic acids is accomplished in a single derivatization step, and the resulting derivatives exhibit stability and characteristic mass spectral features .
科学研究应用
核苷和咪唑衍生物的合成
该化合物用于合成各种核苷和咪唑衍生物。例如,叔丁基二甲基甲硅烷基已被用于从2-取代咪唑合成核苷,表明其在合成化学中稳定和保护基团的作用(Wyss, Arnold, & Schönholzer, 1980)。此外,该化合物用于合成1-(二甲基氨磺酰基)-2-和5-咪唑甲醛,展示了其在形成咪唑衍生物方面的多功能性(Kim, Abdelaal, Bauer, & Heimer, 1995)。
有机合成中的反应性调整
这种化合物的衍生物O-叔丁基二甲基甲硅烷基咪唑基胺在有机合成中至关重要。这些衍生物与有机锂试剂反应时表现得类似于母体醛,允许在合成过程中微调反应性(Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003)。
在保护基和催化中的应用
该化合物在苯酚作为叔丁基二甲基甲硅烷基(TBDMS)醚的保护中起着重要作用。一项研究描述了使用叔丁基二甲基甲硅烷基氯化物和咪唑作为催化剂保护苯酚的程序(Bastos, Ciscato, & Baader, 2005)。此外,它还参与核苷和其他有机化合物中的异构化过程,突出了其在结构修饰和合成中的重要性(Olgivie & Entwistle, 1981)。
在药物化学中的作用
在药物化学领域,该化合物的衍生物因其作为H3受体拮抗剂的潜力而受到探索。含有叔丁基二甲基甲硅烷基的咪唑衍生的磺酰胺在结合亲和性研究中显示出有希望的结果(Wolin, Connolly, Afonso, Hey, She, Rivelli, Willams, & West, 1998)。
未来方向
属性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCDMGXKRTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
CAS RN |
129378-52-5 | |
| Record name | 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

